molecular formula C20H4Br10O4 B14617608 Bis(pentabromophenyl) benzene-1,2-dicarboxylate CAS No. 57212-63-2

Bis(pentabromophenyl) benzene-1,2-dicarboxylate

Cat. No.: B14617608
CAS No.: 57212-63-2
M. Wt: 1107.3 g/mol
InChI Key: QAGNXLQPOCMCSX-UHFFFAOYSA-N
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Description

Bis(pentabromophenyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is composed of two pentabromophenyl groups attached to a benzene-1,2-dicarboxylate core. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentabromophenyl) benzene-1,2-dicarboxylate typically involves the reaction of pentabromophenol with benzene-1,2-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature conditions. The mixture is heated to around 60°C and then gradually increased to 86°C, followed by refluxing for a couple of hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(pentabromophenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

    Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce less brominated compounds

Scientific Research Applications

Bis(pentabromophenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of bis(pentabromophenyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within cells. The brominated phenyl groups can interact with various enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with oxidative stress pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(pentabromophenyl) benzene-1,2-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other brominated compounds. Its dual pentabromophenyl groups offer enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

57212-63-2

Molecular Formula

C20H4Br10O4

Molecular Weight

1107.3 g/mol

IUPAC Name

bis(2,3,4,5,6-pentabromophenyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H4Br10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-3-1-2-4-6(5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H

InChI Key

QAGNXLQPOCMCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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